REACTION_CXSMILES
|
[F:1][C:2]1([F:20])[CH2:9][CH:8]2[CH:4]([CH2:5][CH:6]([C:10]([O:12]CC3C=CC=CC=3)=[O:11])[CH2:7]2)[CH2:3]1>CCOC(C)=O.[Pd]>[F:1][C:2]1([F:20])[CH2:3][CH:4]2[CH:8]([CH2:7][CH:6]([C:10]([OH:12])=[O:11])[CH2:5]2)[CH2:9]1
|
Name
|
|
Quantity
|
33 mg
|
Type
|
reactant
|
Smiles
|
FC1(CC2CC(CC2C1)C(=O)OCC1=CC=CC=C1)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
12.53 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
ADDITION
|
Details
|
a mixture of endo/exo isomers of Cap-12 as a white semi-solid
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
FC1(CC2CC(CC2C1)C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |